Adipic acid monoethyl ester
Overview
Description
Adipic acid monoethyl ester, also known as mono-ethyl adipate, is an organic compound with the molecular formula C8H14O4. It is a derivative of adipic acid, where one of the carboxyl groups is esterified with ethanol. This compound is a white crystalline solid at room temperature and is used in various industrial and scientific applications.
Preparation Methods
Adipic acid monoethyl ester can be synthesized through several methods. One common method involves the esterification of adipic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion . Another method involves the use of adipic acid anhydride, which is generated from adipic acid under acidic conditions, followed by alcoholysis with ethanol .
Chemical Reactions Analysis
Adipic acid monoethyl ester undergoes various chemical reactions, including:
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to adipic acid and ethanol.
Oxidation and Reduction: It can undergo oxidation to form adipic acid or reduction to form adipic alcohol derivatives
Common reagents used in these reactions include sulfuric acid for esterification, water for hydrolysis, and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions are adipic acid, ethanol, and other adipate esters.
Scientific Research Applications
Adipic acid monoethyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs
Antifungal Agent: It has been shown to have antifungal properties, effectively inhibiting the growth of phytopathogens such as Botrytis cinerea
Industrial Applications: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The antifungal activity of adipic acid monoethyl ester is primarily due to its ability to inhibit spore germination and mycelium development in fungi. It affects the permeability of the fungal cell membrane, leading to cytoplasmic retraction and disruption of cellular processes . This compound also influences the polyamine content in the mycelium, resulting in reduced putrescine levels and increased spermine accumulation, which further inhibits fungal growth .
Comparison with Similar Compounds
Adipic acid monoethyl ester is similar to other adipate esters such as dimethyl adipate and diethyl adipate. it is unique in its specific antifungal properties and its use as an intermediate in organic synthesis. Other similar compounds include:
Dimethyl Adipate: Used as a plasticizer and solvent.
Diethyl Adipate: Used in the production of perfumes and plasticizers.
Mono-Methyl Adipate: Used in organic synthesis and as an intermediate
Properties
IUPAC Name |
6-ethoxy-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLHJCCGYKCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862319 | |
Record name | Adipic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-86-8 | |
Record name | 1-Ethyl hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic acid monoethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoethyl adipate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adipic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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